molecular formula C12H15FN2O3S B224817 1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide

1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B224817
M. Wt: 286.32 g/mol
InChI Key: KUUSCYUORGYNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FSCPX and is a selective antagonist of the A1 adenosine receptor. In

Mechanism of Action

FSCPX acts as a selective antagonist of the A1 adenosine receptor. Adenosine is a nucleoside that acts as a neuromodulator in the brain and peripheral tissues. Adenosine binds to four different adenosine receptor subtypes, including A1, A2A, A2B, and A3. FSCPX selectively binds to the A1 adenosine receptor and inhibits its activation by adenosine. This results in a decrease in the downstream signaling pathways that are regulated by the A1 adenosine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FSCPX are primarily related to its inhibition of the A1 adenosine receptor. In animal models, FSCPX has been shown to decrease heart rate and blood pressure, increase neuronal excitability, and reduce pain sensitivity. FSCPX has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FSCPX in lab experiments is its high selectivity for the A1 adenosine receptor. This allows researchers to specifically investigate the role of this receptor subtype in various physiological processes. However, one limitation of using FSCPX is its relatively short half-life, which requires frequent dosing in animal models. Additionally, FSCPX may have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are several future directions for research involving FSCPX. One area of interest is the role of the A1 adenosine receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FSCPX could be used to investigate the potential neuroprotective effects of A1 adenosine receptor inhibition in these diseases. Another area of interest is the development of more selective and potent A1 adenosine receptor antagonists that can be used in clinical settings. Finally, FSCPX could be used to investigate the role of the A1 adenosine receptor in other physiological processes such as sleep regulation and immune function.

Synthesis Methods

The synthesis of FSCPX involves a multi-step process that starts with the reaction of 2-fluorobenzenesulfonyl chloride with piperidine to form the intermediate 1-(2-fluorophenylsulfonyl)piperidine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxamide. The synthesis of FSCPX has been optimized to produce high yields and purity.

Scientific Research Applications

FSCPX has been extensively studied for its scientific research applications. It is commonly used as a tool to investigate the role of the A1 adenosine receptor in various physiological processes. The A1 adenosine receptor is involved in regulating heart rate, blood pressure, and neurotransmitter release. FSCPX has been used to study the effects of A1 adenosine receptor activation or inhibition in animal models of cardiac ischemia, epilepsy, and pain.

properties

Product Name

1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide

Molecular Formula

C12H15FN2O3S

Molecular Weight

286.32 g/mol

IUPAC Name

1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C12H15FN2O3S/c13-10-3-1-2-4-11(10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16)

InChI Key

KUUSCYUORGYNGV-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2F

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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